molecular formula C19H21N5O2S B2579282 3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396847-44-1

3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2579282
CAS RN: 1396847-44-1
M. Wt: 383.47
InChI Key: HEQCWXIKWLIVSN-UHFFFAOYSA-N
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Description

“3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound. It is a type of heterocyclic compound, specifically a pyrimidine derivative . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . One such method involves the use of a catalyst in a multicomponent synthesis . For example, the catalyst ([H 2-DABCO][ClO 4] 2) was used in the multicomponent synthesis of 1,3-disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1 H)-ones for the reaction of aryl aldehydes with 6-amino-1,3-dimethyluracil, barbituric acid or thiobarbituric acid with urea or thiourea .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse . They can undergo various reactions depending on the substituents linked to the ring carbon and nitrogen atoms . These reactions include nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .

Scientific Research Applications

Synthesis and Characterization

Pyrimido[4,5-d]pyrimidine derivatives are synthesized through various methods, indicating their significance in chemical research for creating complex molecules. For instance, an efficient three-component, one-pot synthesis method has been developed for new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives using condensation reactions, suggesting a versatile approach for generating similar compounds (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008). Additionally, microwave-assisted conditions have been employed to synthesize pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, demonstrating an innovative and efficient process for compound formation (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

Applications in Heterocyclic Chemistry

The research and development of pyrimido[4,5-d]pyrimidine derivatives play a crucial role in heterocyclic chemistry, where these compounds serve as key intermediates for further chemical transformations. For example, novel synthesis techniques have been explored for creating 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, showcasing the potential of pyrimido[4,5-d]pyrimidine scaffolds in generating new heterocyclic structures with unique properties (Mitsumoto & Nitta, 2004).

properties

IUPAC Name

6-cyclopentyl-2-[(4-methylsulfanylphenyl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-27-14-8-6-12(7-9-14)10-20-18-21-11-15-16(22-18)23-19(26)24(17(15)25)13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H2,20,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQCWXIKWLIVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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